

Physicochemical Properties of 3,7,4'-Trihydroxyflavanone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Garbanzol

Cat. No.: B183714

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,7,4'-Trihydroxyflavanone, also known as **Garbanzol**, is a flavonoid, a class of polyphenolic secondary metabolites found in plants. Flavonoids are of significant interest to the scientific community due to their diverse biological activities, including antioxidant, anti-inflammatory, and potential therapeutic applications. This technical guide provides a comprehensive overview of the physicochemical properties of 3,7,4'-Trihydroxyflavanone, offering crucial data for researchers in pharmacology, medicinal chemistry, and drug development. This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes associated biological signaling pathways.

Physicochemical Data

The physicochemical properties of a compound are fundamental to understanding its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The data for 3,7,4'-Trihydroxyflavanone, including both experimental and predicted values, are summarized below.

Property	Value	Source
Molecular Formula	C ₁₅ H ₁₂ O ₅	-
Molecular Weight	272.25 g/mol	[1]
Melting Point	207 - 208 °C	[1]
Boiling Point	(Predicted)	-
Water Solubility	(Predicted)	-
logP	(Predicted)	-
pKa (Strongest Acidic)	(Predicted)	-
Appearance	Solid	[1]

Note: Many of the physicochemical properties for 3,7,4'-Trihydroxyflavanone have been computationally predicted due to a lack of extensive experimental studies on this specific flavanone.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are generalized protocols for determining key physicochemical properties of flavonoids like 3,7,4'-Trihydroxyflavanone.

Determination of Melting Point

The melting point of a solid is a critical indicator of its purity.

Methodology:

- **Sample Preparation:** A small amount of finely powdered 3,7,4'-Trihydroxyflavanone is packed into a capillary tube to a height of 1-2 mm.
- **Apparatus:** A calibrated digital melting point apparatus is used.
- **Procedure:** The capillary tube containing the sample is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 2 °C/minute) when approaching

the expected melting point.

- **Data Recording:** The temperature at which the substance first begins to melt and the temperature at which the last solid crystal disappears are recorded as the melting point range. For a pure compound, this range is typically narrow.

Determination of Solubility

Solubility is a crucial parameter for drug formulation and bioavailability.

Methodology:

- **Solvent Selection:** A range of pharmaceutically relevant solvents (e.g., water, ethanol, DMSO, acetone) are chosen.
- **Equilibrium Method:** An excess amount of 3,7,4'-Trihydroxyflavanone is added to a known volume of the selected solvent in a sealed vial.
- **Incubation:** The vials are agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Sample Analysis:** The saturated solution is filtered to remove any undissolved solid. The concentration of the dissolved flavanone in the filtrate is then determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- **Quantification:** The solubility is expressed in units such as mg/mL or mol/L.

Determination of Antioxidant Activity (DPPH Assay)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.

Methodology:

- **Reagent Preparation:** A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared. The solution should have a deep violet color.

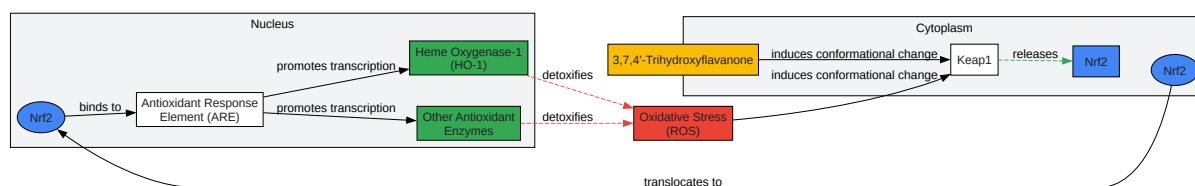
- **Sample Preparation:** A series of dilutions of 3,7,4'-Trihydroxyflavanone are prepared.
- **Reaction:** A fixed volume of the DPPH solution is mixed with the various concentrations of the flavanone solution. A control containing only the solvent and DPPH is also prepared.
- **Incubation:** The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
- **Measurement:** The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
- **Calculation:** The percentage of DPPH radical scavenging activity is calculated using the formula: $\% \text{ Inhibition} = [(Abs_control - Abs_sample) / Abs_control] \times 100$. The IC_{50} value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

Biological Activity and Signaling Pathways

While specific studies on the signaling pathways modulated by 3,7,4'-Trihydroxyflavanone are limited, the biological activities of structurally similar trihydroxyflavonoids, particularly their antioxidant and anti-inflammatory effects, are well-documented. These compounds are known to interact with key cellular signaling pathways involved in inflammation and oxidative stress.

Antioxidant Activity and the Nrf2/HO-1 Pathway

Flavonoids are potent antioxidants, primarily due to their ability to scavenge free radicals. One of the key mechanisms by which they exert their antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.



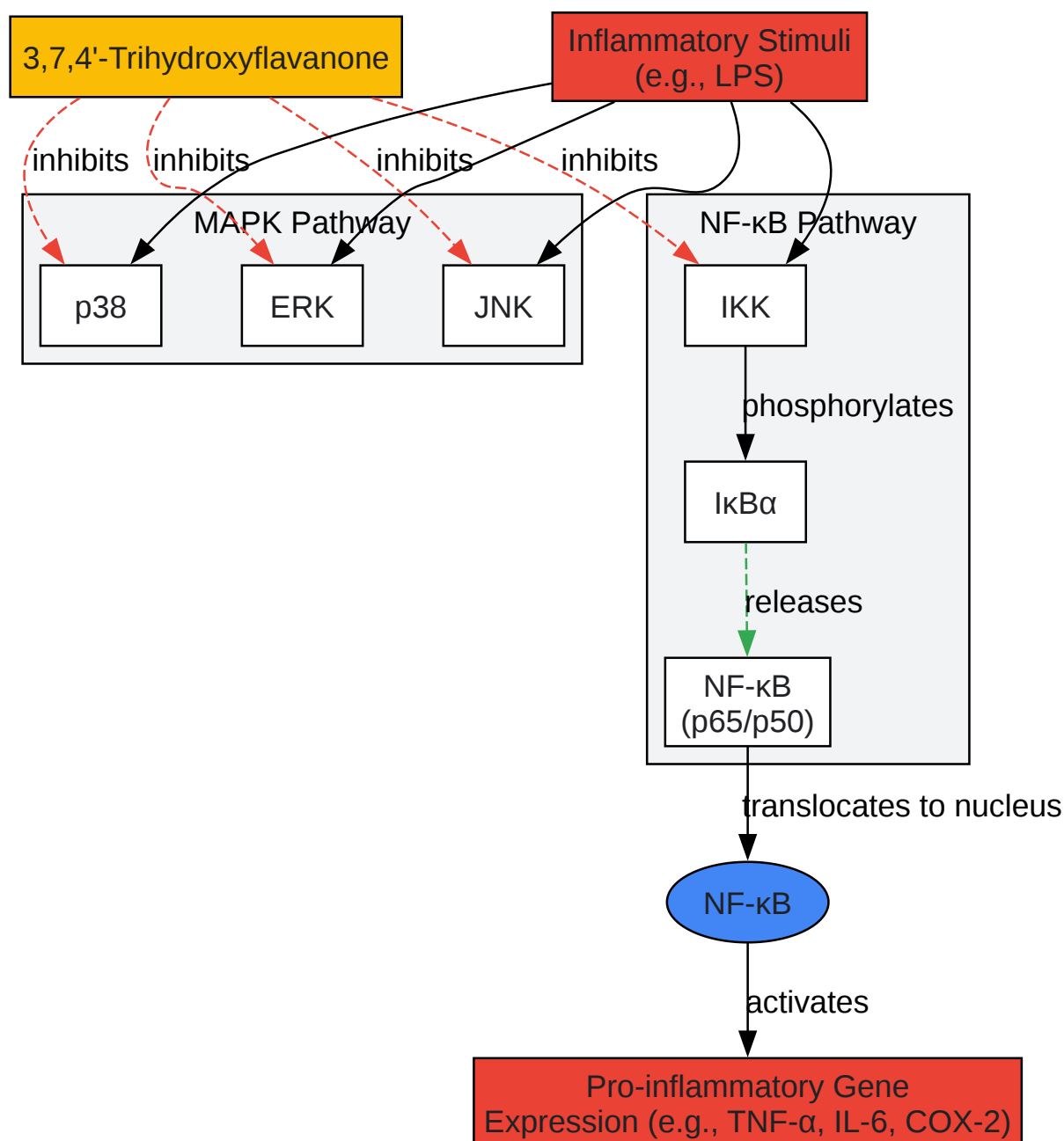
[Click to download full resolution via product page](#)

Caption: Nrf2/HO-1 signaling pathway activation by 3,7,4'-Trihydroxyflavanone.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or inducers like certain flavonoids, Keap1 undergoes a conformational change, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding antioxidant enzymes, such as Heme Oxygenase-1 (HO-1). This leads to the increased expression of these protective enzymes, thereby mitigating oxidative damage. Studies on the related compound 6,7,4'-trihydroxyflavanone have demonstrated its protective effects against hypoxia-induced neurotoxicity through the enhancement of HO-1 via the Nrf2 signaling pathway.

Anti-inflammatory Activity and the NF- κ B and MAPK Pathways

Chronic inflammation is implicated in a wide range of diseases. Flavonoids have been shown to exert anti-inflammatory effects by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK) pathways.



[Click to download full resolution via product page](#)

Caption: Inhibition of NF-κB and MAPK signaling pathways by 3,7,4'-Trihydroxyflavanone.

Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate the MAPK and NF-κB signaling cascades. The MAPK family includes p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK). Activation of these kinases, along with the IκB kinase (IKK) complex, leads to the phosphorylation and subsequent degradation of the

inhibitory protein I κ B α . This frees NF- κ B (typically a heterodimer of p50 and p65 subunits) to translocate into the nucleus, where it promotes the transcription of various pro-inflammatory genes, including those for cytokines like TNF- α and IL-6, and enzymes like cyclooxygenase-2 (COX-2). Many flavonoids have been shown to inhibit these pathways at various points, thereby reducing the inflammatory response.

Conclusion

3,7,4'-Trihydroxyflavanone (**Garbanzol**) is a flavonoid with physicochemical properties that suggest potential for biological activity. While comprehensive experimental data for this specific molecule are still emerging, the available information, combined with data from closely related compounds, indicates a promising profile for further investigation, particularly in the areas of antioxidant and anti-inflammatory research. The provided data, protocols, and pathway diagrams serve as a valuable resource for scientists working to unlock the therapeutic potential of this and other flavonoids. Further experimental validation of the predicted physicochemical properties and detailed elucidation of its specific molecular targets are critical next steps in its development as a potential therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Garbanzol | C₁₅H₁₂O₅ | CID 442410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physicochemical Properties of 3,7,4'-Trihydroxyflavanone: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b183714#physicochemical-properties-of-3-7-4-trihydroxyflavanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com